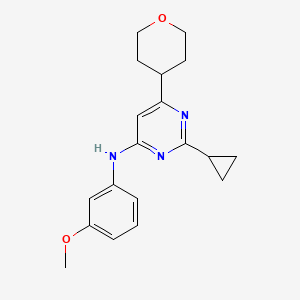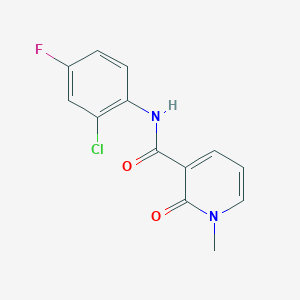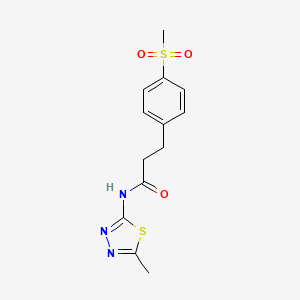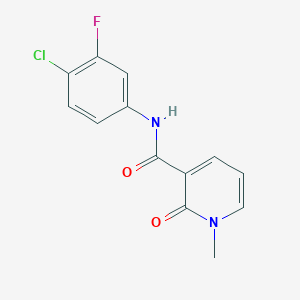![molecular formula C17H18Cl2N4O3 B15116883 N-(1-{1-[2-(2,4-dichlorophenoxy)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B15116883.png)
N-(1-{1-[2-(2,4-dichlorophenoxy)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-{1-[2-(2,4-dichlorophenoxy)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex molecular structure, which includes a pyrazole ring, a pyrrolidine ring, and a dichlorophenoxyacetyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-{1-[2-(2,4-dichlorophenoxy)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Attachment of the Dichlorophenoxyacetyl Group: The dichlorophenoxyacetyl group can be attached through an acylation reaction using 2,4-dichlorophenoxyacetic acid and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Final Coupling Step: The final step involves coupling the pyrazole and pyrrolidine intermediates using a suitable coupling agent, such as N,N’-diisopropylcarbodiimide (DIC), to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of the pyrazole ring.
Reduced Derivatives: Alcohols or amines formed from the reduction of carbonyl groups.
Substituted Derivatives: Compounds with different substituents replacing the dichlorophenoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers and materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Biology:
Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Medicine:
Drug Development: Due to its potential biological activities, the compound is being investigated for its therapeutic applications in treating diseases such as cancer and inflammation.
Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry:
Agriculture: The compound can be used as a herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants and pests.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of N-(1-{1-[2-(2,4-dichlorophenoxy)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating downstream signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to reduced tumor growth. Additionally, it can interact with transcription factors, altering gene expression and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
N-(1-{1-[2-(2,4-dichlorophenoxy)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide: This compound is unique due to its specific combination of functional groups and molecular structure.
Other Pyrazole Derivatives: Compounds such as 1-phenyl-3-(2,4-dichlorophenyl)-1H-pyrazole and 1-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1H-pyrazole share some structural similarities but differ in their biological activities and applications.
Uniqueness: this compound stands out due to its unique combination of a pyrazole ring, a pyrrolidine ring, and a dichlorophenoxyacetyl group. This specific structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C17H18Cl2N4O3 |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
N-[1-[1-[2-(2,4-dichlorophenoxy)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C17H18Cl2N4O3/c1-11(24)21-13-7-20-23(8-13)14-4-5-22(9-14)17(25)10-26-16-3-2-12(18)6-15(16)19/h2-3,6-8,14H,4-5,9-10H2,1H3,(H,21,24) |
InChI-Schlüssel |
USLQKIORBJCFIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1H-indol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B15116805.png)

![4-Cyclobutyl-2-cyclopropyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15116821.png)
![3-[5-(5-Fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15116825.png)
![3-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-methyl-1,2-oxazole](/img/structure/B15116826.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B15116828.png)
![3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole](/img/structure/B15116842.png)



![4-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-fluoroquinazoline](/img/structure/B15116865.png)
![3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15116870.png)
![3-Cyclopropyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B15116878.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15116879.png)
